2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane
Description
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a fused bicyclic system comprising a 5-membered 1,3-dioxolane ring and a 6-membered azacyclohexane ring connected at a single spiro carbon. The methyl group at position 2 and the nitrogen atom at position 8 contribute to its unique stereoelectronic properties, making it a versatile scaffold in medicinal chemistry and agrochemical research. This compound has been explored as a precursor for muscarinic agonists, such as SOZ 210-086, which exhibits selective activity toward muscarinic receptors without nicotinic or acetylcholinesterase inhibitory effects .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-methyl-1,3-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C8H15NO2/c1-7-10-6-8(11-7)2-4-9-5-3-8/h7,9H,2-6H2,1H3 |
InChI Key |
FDFOTAGGJONTSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC2(O1)CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base such as sodium hydride, which facilitates the formation of the spirocyclic structure. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays and receptor studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers: 1,3-Dioxa vs. 1,4-Dioxa Variants
- 2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane :
- Structure : The oxygen atoms are positioned at 1,4 instead of 1,3, altering the ring strain and hydrogen-bonding capacity.
- Applications : Serves as a critical intermediate in antitubercular agents like BTZ043 and PBTZ169. The (S)-configured methyl group at C2 is essential for binding to the mycobacterial decaprenylphosphoryl-β-D-ribose oxidase (DprE1) enzyme .
- Key Difference : The 1,4-dioxa configuration enhances stability in acidic conditions compared to the 1,3-dioxa variant, which is crucial for oral bioavailability in anti-TB drugs.
Heteroatom Substitution: Sulfur vs. Oxygen
- 1-Thia-4-azaspiro[4.5]decane: Structure: Replaces one oxygen atom with sulfur, increasing lipophilicity and altering electronic properties. Applications: Demonstrated antiviral activity against coronaviruses. Key Difference: Sulfur’s larger atomic radius and polarizability enhance interactions with viral fusion proteins, a feature absent in oxygen-based analogs.
Functional Group Modifications: Pheromone Derivatives
- 2-Methyl-1,6-dioxaspiro[4.5]decane :
- Structure : Oxygen atoms at positions 1 and 6 create a distinct dioxane ring.
- Applications : Functions as a pheromone component in wasps (e.g., Paravespula vulgaris). Enantiomers like (2S,5R)- and (2R,5R)-configurations exhibit species-specific bioactivity .
- Key Difference : The elongated dioxane ring in 1,6-dioxa derivatives reduces steric hindrance, facilitating volatile emission in ecological signaling.
Diaza and Reverse-Amide Derivatives
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Structure: Incorporates two nitrogen atoms (1,3-diaza) and a diketone moiety. The phenyl group at C8 enhances π-π stacking in receptor binding . Key Difference: The diaza configuration introduces additional hydrogen-bonding sites, broadening pharmacological utility compared to mono-aza spirocycles.
Structural-Activity Relationship (SAR) Analysis
The table below summarizes the impact of structural modifications on biological activity:
Biological Activity
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a spirocyclic structure that incorporates both dioxane and azaspiro elements, which are believed to contribute to its biological activity. The presence of the dioxane moiety may enhance solubility and interaction with biological targets.
Antimicrobial Properties
Research has indicated that 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane exhibits significant antimicrobial activity. In a study focusing on its derivatives, it was found that certain modifications to the core structure could enhance its effectiveness against various bacterial strains, including multidrug-resistant pathogens. The minimum inhibitory concentrations (MICs) for some derivatives were reported to be as low as 0.3 μM, indicating potent activity against Mycobacterium tuberculosis and other bacteria .
The mechanism of action involves interaction with specific molecular targets such as σ1 and σ2 receptors. For instance, a derivative of the compound displayed high affinity for σ1 receptors with an inhibition constant (K(i)) of 5.4 nM, demonstrating selective binding that could lead to modulation of neurotransmitter systems . The spirocyclic structure allows for unique binding interactions that may enhance its pharmacological profile.
Study on Antimycobacterial Activity
A notable study evaluated the antimycobacterial properties of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane derivatives. The results showed that certain analogs had submicromolar potency against Mycobacterium bovis BCG, with MIC values below 5 μM. The study also assessed cytotoxicity on mammalian cells, revealing favorable selectivity ratios .
Evaluation of Selectivity and Efficacy
In another investigation, the compound's selectivity for σ receptors was analyzed through biodistribution studies using radiolabeled derivatives. The findings confirmed specific binding patterns that suggest potential applications in imaging and therapeutic targeting .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activities | MIC (μM) |
|---|---|---|---|
| 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane | Spirocyclic | Antimicrobial | <5 |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Similar spirocyclic | Moderate antimicrobial | >10 |
| Piperidin derivatives | Non-spirocyclic | Antidepressant | N/A |
This table illustrates the comparative biological activities among related compounds, highlighting the superior potency of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
